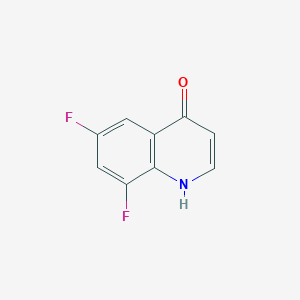

6,8-Difluoroquinolin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,8-difluoro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNWXFDCHWBABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C=C(C=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371741 | |

| Record name | 6,8-Difluoroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243448-16-0 | |

| Record name | 6,8-Difluoro-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243448-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Difluoroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Significance of the Quinoline Scaffold in Medicinal Chemistry and Organic Synthesis Research

The quinoline (B57606) scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. Current time information in CN.cpu.edu.cnacs.orgresearchgate.net Its inherent chemical properties and ability to interact with a wide array of biological targets have led to its incorporation into a multitude of approved drugs and clinical candidates. The versatility of the quinoline ring system allows for functionalization at various positions, enabling the fine-tuning of its steric and electronic properties to optimize pharmacological activity. acs.org

Quinoline derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to, anticancer, anti-inflammatory, antibacterial, and antiviral properties. Current time information in CN. This wide-ranging bioactivity underscores the importance of the quinoline scaffold as a foundational element in the design of new therapeutic agents. In organic synthesis, the quinoline core serves as a versatile synthon for the construction of more complex heterocyclic systems and natural product analogues. A variety of synthetic methodologies have been developed for the construction of the quinoline ring, with the Gould-Jacobs reaction being a particularly notable and widely employed method for the synthesis of 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgmdpi.comablelab.eud-nb.infolookchem.com

Table 1: Selected Biological Activities of Quinoline Derivatives

| Biological Activity | Therapeutic Area |

|---|---|

| Anticancer | Oncology |

| Anti-inflammatory | Inflammation and Immunology |

| Antibacterial | Infectious Diseases |

| Antiviral | Infectious Diseases |

Strategic Role of Fluorine Substitution in Quinolines for Investigating Structure Activity Relationships

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties. mdpi.com The unique characteristics of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets. mdpi.com

In the context of the quinoline (B57606) scaffold, the strategic placement of fluorine substituents has been instrumental in the development of potent therapeutic agents, most notably the fluoroquinolone class of antibiotics. mdpi.commdpi.com The presence of a fluorine atom at the C-6 position of the quinoline ring is a common structural feature in many clinically successful fluoroquinolones, contributing to their enhanced antibacterial potency. mdpi.com The investigation of structure-activity relationships (SAR) in fluorinated quinolines has revealed that the position and number of fluorine substituents can have a dramatic impact on their biological activity and selectivity. mdpi.com The difluoro substitution pattern, as seen in 6,8-Difluoroquinolin-4-ol, offers a unique electronic profile that can be exploited in the design of novel bioactive compounds.

Overview of 6,8 Difluoroquinolin 4 Ol As a Prototypical Scaffold for Advanced Chemical and Biological Studies

Established Synthetic Pathways for Fluoroquinolones

The foundational methods for constructing the quinoline core have been adapted and refined to accommodate the synthesis of fluoroquinolones, including this compound.

Adaptations of Classical Quinoline Cyclization Reactions

Classical methods for quinoline synthesis, such as the Conrad-Limpach, Gould-Jacobs, and Camps cyclizations, have been fundamental to the development of fluoroquinolone antibiotics. researchgate.net These reactions typically involve the condensation of anilines with β-ketoesters or related compounds, followed by a cyclization step. researchgate.net However, these traditional methods often require harsh reaction conditions, such as high temperatures and the use of strong acids or bases, which can lead to poor yields and undesirable side reactions. researchgate.net

The Gould-Jacobs reaction is a widely utilized method for the synthesis of quinolone derivatives. mdpi.com It involves the reaction of an aniline (B41778) with an alkoxymethylenemalonic ester or an acylmalonic ester, followed by cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org This intermediate can then be saponified and decarboxylated to yield the 4-hydroxyquinoline (B1666331). wikipedia.org The synthesis of various fluoro-4-hydroxyquinoline-3-carboxylic acids, which are key intermediates for fluoroquinolones, has been achieved using the Gould-Jacobs reaction. researchgate.net

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.org Depending on the reaction conditions, this can yield either 4-hydroxyquinolines or 2-quinolones. mdpi.com Specifically, heating the intermediate anilinoacrylate at high temperatures (around 250 °C) favors the formation of the 4-quinolone. mdpi.comnih.gov This method has been employed in the synthesis of various quinolone derivatives. wikipedia.orgnih.gov

The Camps cyclization is another classical method that involves the intramolecular cyclization of an N-(2-acylaryl)amide in the presence of a base to form either a quinolin-2-one or a quinolin-4-one.

These classical methods have been adapted for the synthesis of fluoroquinolones by using appropriately fluorinated anilines as starting materials. For example, the synthesis of fluoroquinolone antibiotics often starts from a substituted aniline, which undergoes reaction with diethyl ethoxymethylenemalonate (EMME) to form an acrylate (B77674) intermediate that is subsequently cyclized. quimicaorganica.org

Table 1: Comparison of Classical Quinoline Cyclization Reactions

| Reaction | Key Reactants | Key Intermediate | Product Type |

|---|---|---|---|

| Gould-Jacobs | Aniline, Alkoxymethylenemalonic ester | Anilidomethylenemalonic ester | 4-Hydroxyquinoline-3-carboxylate |

| Conrad-Limpach | Aniline, β-ketoester | β-Anilinoacrylate | 4-Hydroxyquinoline |

| Camps Cyclization | N-(2-acylaryl)amide | - | 2-Quinolone or 4-Quinolone |

Advanced Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a crucial reaction in the synthesis of many fluoroquinolones, allowing for the introduction of various substituents onto the quinoline core. masterorganicchemistry.com In a typical SNAr reaction, a nucleophile replaces a leaving group on an electron-poor aromatic ring. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction. masterorganicchemistry.com This is particularly relevant for fluoroquinolones, where the fluorine atoms themselves act as electron-withdrawing groups, activating the ring for nucleophilic attack. Interestingly, in SNAr reactions, fluorine can act as an effective leaving group, often better than other halogens, because the highly polarized C-F bond facilitates the initial attack by the nucleophile, which is typically the rate-determining step. youtube.comyoutube.com

Advanced SNAr strategies in fluoroquinolone synthesis often involve the use of highly activated substrates and potent nucleophiles to achieve high yields and selectivity. These reactions are fundamental for introducing the diverse side chains that are characteristic of many modern fluoroquinolone antibiotics. researchgate.net The substitution can occur at various positions on the quinoline ring, but modifications at the C-7 position are particularly common and have a significant impact on the biological activity of the resulting compounds. researchgate.net

Innovative Synthetic Approaches for Functionalization and Derivatization

To overcome the limitations of classical methods and to access a wider range of functionalized quinoline derivatives, more innovative synthetic approaches have been developed.

Atom-Economical and Multicomponent Reactions

Atom economy is a key principle of green chemistry that aims to maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. numberanalytics.com Reactions with high atom economy are inherently more efficient and environmentally friendly. numberanalytics.com Addition and rearrangement reactions are typically highly atom-economical. numberanalytics.com

Multicomponent reactions (MCRs) are convergent reactions where three or more starting materials combine in a single operation to form a product that contains all or most of the atoms of the reactants. organic-chemistry.orgbeilstein-journals.org MCRs are highly desirable as they can rapidly generate complex molecules in a single step, reducing the number of synthetic operations and purification steps. beilstein-journals.orgresearchgate.net Several named MCRs, such as the Biginelli, Ugi, and Hantzsch reactions, are used to synthesize a variety of heterocyclic compounds. organic-chemistry.org The development of novel MCRs for the synthesis of quinolines and other heterocyclic systems is an active area of research, offering a more sustainable and efficient alternative to traditional linear syntheses. mdpi.comresearchgate.net

Transition Metal-Catalyzed Coupling Reactions for Quinoline Modification

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic compounds, including quinolines. nih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov A significant advantage of these methods is the ability to directly functionalize C-H bonds, which is a highly atom- and step-economical approach. nih.gov

The direct C-H functionalization of quinolines can be challenging due to the need for regioselectivity. nih.gov However, by using appropriate directing groups and catalysts, it is possible to selectively functionalize different positions of the quinoline ring. rsc.org For instance, the use of quinoline N-oxides as substrates can direct the functionalization to the C8 position through the formation of a five-membered metallacycle with the catalyst. rsc.org Rhodium, palladium, and copper are among the transition metals that have been successfully employed in these transformations. rsc.orgresearchgate.net These methods provide access to a wide range of substituted quinolines that would be difficult to prepare using traditional methods. nih.gov

Principles of Green Chemistry in the Preparation of Fluoroquinolinols

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to make the processes more environmentally benign and sustainable. nih.gov This involves considering factors such as waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency. nih.gov

In the context of fluoroquinolone synthesis, green chemistry approaches aim to address the drawbacks of traditional methods, which often involve hazardous reagents, large volumes of organic solvents, and high energy consumption. sruc.ac.ukresearchgate.net The use of microwave irradiation, for example, can significantly reduce reaction times and improve yields in the synthesis of fluoroquinolones. ijbpas.com Microwave heating is more efficient than conventional heating as it directly heats the reaction mixture, leading to faster and more uniform heating. ijbpas.com

Furthermore, the development of catalytic reactions, the use of renewable feedstocks, and the design of biodegradable products are all key aspects of green chemistry that are relevant to the synthesis of fluoroquinolinols. nih.gov The goal is to develop synthetic routes that are not only efficient and cost-effective but also have a minimal impact on human health and the environment. researchgate.net

Table 2: Key Concepts in Green Synthesis of Fluoroquinolinols

| Principle | Description | Application in Fluoroquinolone Synthesis |

|---|---|---|

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. chembam.com | Utilizing addition and rearrangement reactions; employing multicomponent reactions. numberanalytics.com |

| Catalysis | Using catalysts to increase reaction efficiency and reduce waste. nih.gov | Employing transition-metal catalysts for C-H functionalization. nih.gov |

| Safer Solvents | Minimizing or replacing hazardous solvents with greener alternatives. nih.gov | Using water or other environmentally benign solvents; performing solvent-free reactions. ijbpas.com |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. nih.gov | Utilizing microwave irradiation to reduce reaction times and energy consumption. ijbpas.com |

Development of Sustainable Reaction Media and Catalytic Systems

In the pursuit of greener chemical processes, significant research has been directed towards replacing hazardous solvents and developing recyclable, environmentally benign catalytic systems. researchgate.net The synthesis of fluoroquinolones, a class of compounds to which this compound belongs, has benefited from these advancements, moving away from conventional methods that often require harsh conditions and generate substantial waste. mdpi.com

One notable development is the use of glycerol (B35011) as a green, bio-based solvent and catalyst. researchgate.netnih.govresearchgate.net Glycerol is a non-toxic, biodegradable, and renewable resource, making it an attractive alternative to traditional organic solvents. researchgate.net Its high boiling point allows for reactions to be conducted at elevated temperatures without the need for high-pressure equipment.

A modified Skraup synthesis has been reported for the preparation of a 6,8-difluoroquinoline derivative, utilizing glycerol in a dual role as both the solvent and a reactant. mdpi.comnih.gov In this approach, 2,6-difluoroaniline (B139000) is reacted with glycerol in the presence of concentrated sulfuric acid at high temperatures within a sealed pressure tube (Q-tube). mdpi.com This method is considered a greener alternative as it obviates the need for an additional oxidizing agent, with concentrated sulfuric acid serving as both a condensation agent and an oxidant. mdpi.com The use of glycerol as the reaction medium has been shown to improve reaction yields and reduce reaction times compared to some traditional methods. researchgate.netrjptonline.org The structure of the resulting 6,8-difluoroquinoline was confirmed by X-ray crystallography. mdpi.comresearchgate.net

| Reactants | Catalyst/Solvent | Temperature | Yield | Reference |

| 2,6-Difluoroaniline, Glycerol | conc. H₂SO₄ / Glycerol | 200 °C | 60% | mdpi.com |

Table 1: Synthesis of 6,8-Difluoroquinoline using a Sustainable Medium

High-Pressure and Microwave-Assisted Synthetic Techniques

To enhance reaction rates and improve yields, high-pressure and microwave-assisted synthetic techniques have been explored for the synthesis of quinoline derivatives. These methods offer significant advantages over conventional heating by enabling rapid and uniform heating of the reaction mixture. anton-paar.com

High-Pressure Synthesis

Reactions conducted under high pressure can lead to increased reaction rates and, in some cases, can influence the regioselectivity of a reaction. The use of sealed reaction vessels, such as Q-tubes, allows for the generation of elevated pressures when the reaction mixture is heated above the solvent's boiling point. mdpi.comnih.gov This technique has been successfully applied in the modified Skraup synthesis of 6,8-difluoroquinoline, where the reaction is carried out at 200 °C in a sealed Q-tube. mdpi.com The combination of high temperature and the resulting high pressure within the tube facilitates the cyclization reaction to form the quinoline ring system. researchgate.netmdpi.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in medicinal and organic chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. nih.govoatext.com This technique relies on the efficient heating of materials by dielectric heating, where polar molecules or ions in the reaction mixture absorb microwave energy and convert it into heat. anton-paar.com

The application of microwave irradiation has been reported for the synthesis of various quinoline and fluoroquinolone analogs. nih.govmdpi.com For instance, the direct amidation of quinoline-2-carboxylic acid derivatives with substituted anilines has been successfully achieved under microwave irradiation, providing the desired products in high yields and with short reaction times. nih.gov While a specific microwave-assisted synthesis for this compound is not detailed in the reviewed literature, the general applicability of this method for the synthesis of quinoline derivatives suggests its potential as a rapid and efficient alternative to conventional heating methods. nih.govmdpi.comvulcanchem.com The conditions for such a synthesis would typically involve a suitable solvent, a catalyst if necessary, and irradiation in a dedicated microwave reactor. nih.gov

| Technique | Reactants | Conditions | Advantages | Reference |

| High-Pressure (Q-tube) | 2,6-Difluoroaniline, Glycerol | 200 °C in sealed tube | Improved yield, no external oxidizing agent | mdpi.com |

| Microwave-Assisted | Quinolone precursors (e.g., acid and amine) | Solvent-free or with a high-boiling solvent (e.g., DMF), catalyst (optional) | Rapid reaction times, higher yields | nih.gov |

Table 2: High-Pressure and Microwave-Assisted Synthesis of Quinolone Analogs

Assessment of Diverse Biological Activities

The unique substitution pattern of this compound derivatives has prompted investigations into a range of biological activities, from combating infectious diseases to exploring potential anticancer applications.

Antimicrobial and Antiparasitic Efficacy Studies

Derivatives of the 6,8-difluoroquinolone scaffold have been synthesized and evaluated for their antibacterial properties. A series of 1-aryl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids have demonstrated notable in vitro activity against both Gram-positive and Gram-negative bacteria. nih.gov The potency of these compounds is influenced by the substituents at the 1- and 7-positions of the quinoline ring. nih.gov For instance, derivatives with a 2,4-difluorophenyl group at the 1-position and a 3-amino-1-pyrrolidinyl group at the 7-position have shown the greatest antibacterial potency. nih.gov

Furthermore, certain 5-substituted-6,8-difluoroquinolines have been patented for their high antibacterial activity against a broad spectrum of bacteria, as well as for their effectiveness against Mycoplasma species. google.com The general structure of these potent antibacterial agents incorporates the 6,8-difluoroquinoline core, highlighting the importance of this specific fluorination pattern in achieving high antimicrobial efficacy. google.com

In the realm of antiparasitic research, 4-aminoquinoline (B48711) derivatives are recognized for their antimalarial activity, including against chloroquine-resistant strains. nih.gov While specific studies on this compound derivatives are less common, related 6,8-difluoro-4-aminoquinoline derivatives have been noted for their activity against malaria. researchgate.net This suggests that the 6,8-difluoro substitution pattern could be a valuable feature in the design of new antiparasitic agents.

Table 1: In Vitro Antibacterial Activity of Selected 1-Aryl-6,8-difluoroquinolone Derivatives

| Compound | 1-Substituent | 7-Substituent | Gram-Positive Activity (MIC, µg/mL) | Gram-Negative Activity (MIC, µg/mL) |

| 22 | 4-Fluorophenyl | Piperazin-1-yl | Data not specified | Excellent potency |

| 25 | 2,4-Difluorophenyl | 3-Methylpiperazin-1-yl | Data not specified | Generally similar to para-fluoro substitution |

| Generic Structure | Aryl group | Substituted amino group | Potency varies with substitution | Potency varies with substitution |

MIC (Minimum Inhibitory Concentration) values indicate the potency of the compounds. Lower values signify higher activity. Data is generalized from the source. nih.gov

Exploration of Anticancer Modulatory Effects and Target Specificity (e.g., Kinase Inhibition)

The 6,8-difluoroquinolone scaffold has also been explored for its potential as an anticancer agent. Research has indicated that derivatives of this core structure can exhibit cytotoxic effects against various cancer cell lines. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of topoisomerase II, an enzyme crucial for DNA replication and a validated target in cancer chemotherapy. insilico.eu

For example, a study on sparfloxacin (B39565) analogs, which feature a 5-amino-6,8-difluoroquinolone core, revealed that variations in the heterocyclic substituent at the 7-position significantly impacted their activity against eukaryotic topoisomerase II. nih.gov This highlights the potential to modulate anticancer activity through structural modifications of the 6,8-difluoroquinolone scaffold. nih.gov

While direct studies on kinase inhibition by this compound derivatives are limited, the broader class of quinoline derivatives has been extensively investigated as kinase inhibitors. researchgate.netarabjchem.org Given the established role of the quinoline scaffold in targeting various kinases, it is plausible that derivatives of this compound could also be developed as specific kinase inhibitors with further structural optimization.

Table 2: Anticancer Activity of a 6,8-Difluoroquinolone Derivative

| Compound | Core Structure | Target | Notable Activity |

| CP-115,953 | 6,8-difluoro-7-(4-hydroxyphenyl)-1-cyclopropyl-4-quinolone-3-carboxylic acid | Topoisomerase II | Potent cytotoxic agent |

This table highlights a key example of a 6,8-difluoroquinolone derivative with demonstrated anticancer potential. insilico.eu

Modulation of Efflux Pumps (e.g., ABC Transporters) in Drug Resistance Research

Multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transporters is a significant challenge in cancer chemotherapy. beilstein-journals.org The quinoline scaffold has been identified as a promising template for the development of ABC transporter modulators. google.comacs.org While specific investigations into this compound derivatives as efflux pump modulators are not extensively documented, the general class of quinoline derivatives has shown potential in this area. beilstein-journals.orggoogle.com The development of such compounds could lead to new strategies for overcoming MDR in cancer treatment.

Antiviral Spectrum Evaluation

The antiviral potential of quinoline derivatives has been a subject of considerable research. nih.govijresm.com The introduction of fluorine atoms into the quinoline ring can significantly influence antiviral activity. nih.gov Studies have shown that the presence of a 6,8-difluoro substitution pattern can lead to marked changes in the inhibitory activity of quinoline derivatives against certain viruses. nih.gov For instance, in a series of 1,4-dihydroquinoline (B1252258) derivatives, those with 6,8-difluoro substituents and an electron-withdrawing group at the 2-position exhibited high binding affinities to viral targets. nih.gov This suggests that the this compound scaffold could serve as a valuable starting point for the design of novel antiviral agents.

Elucidation of Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.

Systematic Probing of Fluorine's Electronic and Steric Effects on Biological Potency

The presence and position of fluorine atoms on the quinoline ring have profound electronic and steric effects that can significantly impact biological activity. The 6,8-difluoro substitution pattern is of particular interest due to the combined influence of these two fluorine atoms.

The fluorine atom at the C-6 position is a common feature in many clinically successful fluoroquinolone antibiotics, as it has been shown to dramatically increase antibacterial potency by improving both DNA gyrase binding and cell penetration. asm.org The addition of a second fluorine atom at the C-8 position can further enhance activity, particularly against eukaryotic topoisomerase II, which is relevant for anticancer applications. nih.gov

Positional and Substituent Effects on Receptor Binding and Cellular Activity

The biological activity of derivatives based on the this compound scaffold is highly sensitive to the placement and nature of chemical substituents. Structure-activity relationship (SAR) studies reveal that even subtle changes to the molecule can lead to significant differences in receptor binding and cellular effects. The fluorine atoms at positions 6 and 8 are foundational, creating a distinct electronic environment that influences the molecule's interaction with protein targets.

The substitution pattern on the quinoline ring is a critical determinant of biological function. For instance, in related quinazoline (B50416) structures, the presence of halogen atoms at positions 6 and 8 has been shown to be advantageous for antimicrobial activities. nih.gov The introduction of various functional groups at other positions on the this compound core allows for the fine-tuning of potency and selectivity. Research into related fluoro-substituted heterocycles has demonstrated that substitutions can confer specific pharmacological profiles, such as anxiolytic activity, by modulating affinity for receptors like the GABA-A receptor. acs.org

A prime example of substituent effects is seen in derivatives where the 4-hydroxyl group is replaced by a larger moiety through an ether linkage. The compound 3-(6,8-Difluoro-quinolin-4-yloxy)-5,6-dimethyl-[2,2']bipyridine was identified as having inhibitory activity against Transforming Growth Factor-beta (TGF-β), a cytokine involved in various diseases, including fibrosis and cancer. google.com In this case, the bipyridinyl group attached at the 4-position is essential for this specific biological activity.

The following table illustrates how hypothetical modifications at different positions of the this compound nucleus could influence its biological activity, based on established medicinal chemistry principles.

| Position of Substitution | Type of Substituent | Potential Impact on Activity | Rationale |

| Position 2 | Small alkyl or amino groups | Modulate selectivity and potency | Can interact with specific subpockets in a receptor binding site. |

| Position 3 | Hydrogen or small functional groups | Fine-tune electronic properties | Substituents here directly influence the electron density near the quinoline nitrogen. |

| Position 4 (-OH) | Ether or ester linkages to various groups | Drastically alter target profile and potency | This position serves as a key vector for introducing large and diverse chemical groups to explore interactions with target proteins, as seen with TGF-β inhibitors. google.com |

| Position 5 or 7 | Additional halogen or alkyl groups | Enhance lipophilicity and cell permeability | May improve pharmacokinetic properties and membrane transport. |

This table is illustrative and based on general principles of medicinal chemistry.

Identification of Key Pharmacophoric Elements within the Quinoline Nucleus

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the this compound scaffold, several key pharmacophoric elements can be identified that are crucial for its interactions with biological targets.

The Quinoline Nitrogen Atom: The nitrogen at position 1 is a critical hydrogen bond acceptor. This feature allows it to form a key interaction with hydrogen bond donor residues (e.g., amino acids like asparagine, glutamine, or serine) within a protein's binding site.

The 4-Hydroxyl Group: The hydroxyl group at position 4 is a versatile pharmacophoric feature. It can function as both a hydrogen bond donor and acceptor. Alternatively, as seen in advanced derivatives, this position serves as a crucial attachment point for larger substituents that can occupy deeper regions of a receptor pocket, thereby determining the compound's specific activity, such as TGF-β inhibition. google.com

The 6,8-Difluoro Substitution Pattern: The two fluorine atoms are not merely passive additions; they are vital to the pharmacophore. Their strong electron-withdrawing nature alters the electron distribution of the entire quinoline ring system. This modification can enhance binding affinity by modulating the basicity of the quinoline nitrogen and creating favorable electrostatic interactions with the target protein. Furthermore, the C-F bond is highly stable, which can increase metabolic resistance, prolonging the compound's duration of action. acs.org The general importance of halogenation at these positions is also recognized in related heterocyclic systems for improving biological activity. nih.gov

The Planar Aromatic Ring System: The flat, aromatic structure of the quinoline core allows for significant van der Waals and π-π stacking interactions with aromatic amino acid residues (like phenylalanine, tyrosine, or tryptophan) in the binding site of a target enzyme or receptor.

| Pharmacophoric Feature | Role in Biological Interaction |

| Quinoline Nitrogen | Hydrogen Bond Acceptor |

| 4-Hydroxyl Group | Hydrogen Bond Donor/Acceptor; Attachment Point for Substituents |

| 6,8-Difluoro Atoms | Enhance Binding Affinity; Increase Metabolic Stability |

| Aromatic Rings | Hydrophobic & π-π Stacking Interactions |

Rational Design of Prodrugs for Enhanced Bioavailability and Target Delivery

While a compound may show high potency at its target, poor biopharmaceutical properties such as low water solubility or limited membrane permeability can prevent it from becoming an effective therapeutic agent. Prodrug design is a rational strategy to overcome these barriers. nih.govnih.gov A prodrug is a bioreversible, inactive derivative of a drug that undergoes enzymatic or chemical conversion in the body to release the active parent molecule. nih.govmdpi.com

For this compound, the primary site for prodrug modification is the polar 4-hydroxyl group. This group can be ionizable at physiological pH, which may limit its ability to passively diffuse across the lipid bilayers of cell membranes, thereby reducing oral bioavailability. mdpi.com

A common and effective prodrug strategy is to mask this polar hydroxyl group by converting it into a more lipophilic ester. nih.gov By reacting this compound with a carboxylic acid, a promoiety is attached via an ester bond. This modification increases the molecule's lipophilicity, which can significantly enhance its absorption from the gastrointestinal tract. mdpi.com Once absorbed into the bloodstream or inside target cells, ubiquitous esterase enzymes cleave the ester bond, releasing the active this compound and an inert promoiety that is safely eliminated. researchgate.net

The rational design process involves selecting a promoiety that strikes a balance between increased lipophilicity for better absorption and sufficient aqueous solubility and chemical stability for formulation. mdpi.com

| Component | Structure/Description | Function |

| Parent Drug | This compound | The active pharmacological agent, but with potentially low bioavailability due to the polar 4-OH group. |

| Promoiety | A lipophilic group (e.g., an alkyl or aryl carboxylate) | Masks the polar hydroxyl group, increasing lipophilicity and membrane permeability. nih.gov |

| Prodrug | An ester derivative of the parent drug | The inactive, transport-optimized form of the drug. |

| Activation | Cleavage by esterase enzymes in vivo | Releases the active parent drug at or near the site of action. researchgate.net |

Computational Chemistry and Molecular Modeling in the Study of 6,8 Difluoroquinolin 4 Ol

Quantum Mechanical Investigations

Quantum mechanical methods are employed to understand the intrinsic electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.govaustinpublishinggroup.com By solving the Kohn-Sham equations, DFT can accurately model the electron density distribution, from which numerous properties of 6,8-Difluoroquinolin-4-ol can be derived. nih.gov

Electronic Structure: DFT calculations are used to determine the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For a molecule like this compound, DFT can elucidate how the fluorine substituents influence the electron distribution and orbital energies of the quinolinol core.

Reactivity Profiling: Global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity, can be calculated from the HOMO and LUMO energies. These descriptors help in predicting how this compound will behave in a chemical reaction.

| Reactivity Descriptor | Formula | Significance for this compound |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Indicates the molecule's tendency to exchange electrons with its surroundings. |

| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in its electron distribution. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the ability of the molecule to accept electrons. |

Table 1: Key Reactivity Descriptors Calculated using DFT.

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms and the fluorine atoms, indicating sites susceptible to electrophilic attack, while the hydrogen atoms would exhibit positive potential.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density (ρ) to characterize chemical bonding and intermolecular interactions. wikipedia.orgamercrystalassn.org QTAIM partitions the electron density of a molecule into atomic basins and identifies critical points in the electron density topology where the gradient of the density is zero. amercrystalassn.org

The analysis of bond critical points (BCPs) between atoms provides quantitative information about the nature of the interactions. For this compound, QTAIM can be used to characterize a variety of non-covalent interactions that are crucial for its binding to biological targets.

Types of Intermolecular Interactions Characterized by QTAIM:

C-F...π Interactions: The electron-rich π-system of an aromatic ring can interact with the electrophilic region of the carbon atom in the C-F bond.

F...H Interactions: These are a form of hydrogen bonding where the electronegative fluorine atom acts as the hydrogen bond acceptor.

F...F Interactions: Interactions between fluorine atoms of neighboring molecules, which can be either attractive or repulsive depending on the geometry.

The properties of the electron density at the BCP, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide insight into the strength and nature of these interactions.

| QTAIM Parameter at BCP | Interpretation of Interaction |

| Electron Density (ρ) | Correlates with the strength of the interaction. |

| Laplacian of Electron Density (∇²ρ) | A positive value indicates a closed-shell interaction (e.g., hydrogen bonds, van der Waals forces), while a negative value signifies a shared-shell (covalent) interaction. |

| Total Energy Density (H(r)) | A negative value suggests a degree of covalent character in the interaction. |

Table 2: Interpretation of QTAIM Parameters at Bond Critical Points.

By applying QTAIM, researchers can build a detailed picture of the intermolecular forces that govern the crystal packing of this compound and its interactions with protein residues in a binding pocket.

Molecular Dynamics and Docking Simulations

While quantum mechanical methods provide a static picture of a molecule's electronic properties, molecular dynamics and docking simulations are used to explore its dynamic behavior and interactions with biological macromolecules over time.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comresearchgate.net This method is instrumental in structure-based drug design. For this compound, docking simulations can be performed against a specific protein target to predict its binding mode and estimate its binding affinity.

The process involves placing the ligand in the binding site of the protein and using a scoring function to evaluate the fitness of different poses. The scoring function considers various non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The output of a docking study is typically a set of possible binding poses ranked by their scores, which are often expressed in terms of binding energy (e.g., kcal/mol). mdpi.com

| Interaction Type | Potential Residues Interacting with this compound |

| Hydrogen Bonding | Asp, Glu, Ser, Thr, Gln, Asn (with the -OH and quinoline (B57606) nitrogen) |

| π-π Stacking | Phe, Tyr, Trp, His (with the quinoline ring system) |

| Hydrophobic Interactions | Ala, Val, Leu, Ile, Met (with the aromatic rings) |

| Halogen Bonding | Interactions involving the fluorine atoms with electron-donating groups. |

Table 3: Potential Ligand-Protein Interactions for this compound Predicted by Molecular Docking.

These predictions can guide the design of derivatives of this compound with improved binding affinities.

Molecular Dynamics (MD) simulations provide a dynamic view of the conformational behavior of a molecule in a simulated biological environment, typically water. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule over time, revealing its flexibility and preferred conformations. mdpi.com

For this compound, an MD simulation can reveal:

Conformational Flexibility: How the molecule flexes and changes its shape in solution.

Solvent Interactions: The nature and dynamics of interactions with surrounding water molecules.

Stability of Ligand-Protein Complexes: When applied to a docked complex, MD simulations can assess the stability of the predicted binding pose and provide a more accurate estimation of the binding free energy.

Analysis of the MD trajectory can yield important information such as Root Mean Square Deviation (RMSD) to assess the stability of the system, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule or protein.

Advanced In Silico Drug Discovery Platforms

The development of advanced in silico drug discovery platforms integrates multiple computational techniques to streamline the process of identifying and optimizing lead compounds. benthamdirect.com These platforms often utilize a hierarchical screening approach.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For quinoline derivatives, a QSAR model could be built to predict the activity of new analogs based on calculated molecular descriptors.

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. A pharmacophore model for a particular target can be used to screen large compound libraries for molecules that fit the model.

Virtual Screening: This involves the use of computational methods to screen large libraries of virtual compounds against a protein target. tandfonline.com Docking-based virtual screening is a common approach where all compounds in a library are docked into the target's binding site, and the top-scoring hits are selected for further investigation.

By leveraging these integrated platforms, researchers can efficiently explore the chemical space around the this compound scaffold to identify new derivatives with potentially enhanced therapeutic properties.

Virtual Screening for Novel Hit Identification and Lead Optimization

Virtual screening is a powerful computational technique used in the early stages of drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process can be either structure-based, relying on the three-dimensional structure of the target, or ligand-based, using the knowledge of molecules known to interact with the target. Subsequent lead optimization involves the iterative computational design of promising "hit" compounds to improve their potency, selectivity, and pharmacokinetic properties.

However, no specific studies employing virtual screening for the identification of novel hits related to this compound, or the subsequent lead optimization of this compound, have been reported in the accessible scientific literature.

Data-Driven Pattern Analysis for Multitarget Drug Design (e.g., C@PA)

The paradigm of "one drug, one target" has been increasingly challenged by the complexity of many diseases, leading to the rise of multitarget drug design. This approach aims to develop single molecules that can modulate multiple biological targets simultaneously, potentially offering improved efficacy and a lower propensity for drug resistance. Data-driven pattern analysis tools, such as C@PA (Computer-Assisted Pattern Analysis), are employed to analyze large datasets of chemical structures and biological activities to identify key structural motifs responsible for desired polypharmacological profiles.

Regrettably, the application of data-driven pattern analysis, including methodologies like C@PA, specifically for the multitarget drug design of this compound has not been documented in published research.

Advanced Analytical and Spectroscopic Characterization Techniques for Research on 6,8 Difluoroquinolin 4 Ol

X-ray Diffraction Crystallography for Absolute Structure and Crystal Engineering

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. epa.gov For 6,8-Difluoroquinolin-4-ol, this technique would provide unequivocal proof of its molecular structure and reveal how the molecules organize in the solid state.

Elucidation of Solid-State Packing and Supramolecular Assemblies

A single-crystal X-ray diffraction study of this compound would be anticipated to reveal a highly ordered crystal lattice. The planarity of the quinoline (B57606) core, combined with the polar hydroxyl group and electronegative fluorine atoms, would likely drive the formation of well-defined supramolecular assemblies. Molecules would be expected to arrange in patterns, such as herringbone or pi-stacking motifs, influenced by a combination of intermolecular forces. The resulting crystal packing would dictate key physical properties of the solid material, including its density, melting point, and solubility.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, F-Aggregation)

The solid-state architecture of this compound would be stabilized by a network of non-covalent interactions. nih.gov The most significant of these would be intermolecular hydrogen bonds originating from the 4-hydroxyl group, which can act as a hydrogen bond donor, and the heterocyclic nitrogen atom, which can act as a hydrogen bond acceptor. These interactions are primary drivers in the formation of chains or sheets within the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for confirming the chemical structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework and the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR in Structural Elucidation

For this compound, ¹H and ¹³C NMR spectra would provide the foundational data for structural confirmation. The ¹H NMR spectrum would display distinct signals for each of the aromatic protons, with their chemical shifts and coupling patterns (multiplicity and coupling constants) allowing for unambiguous assignment to their respective positions on the quinoline ring. The proton of the hydroxyl group would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Interactive Data Table: Predicted NMR Chemical Shifts Note: The following data is a hypothetical representation based on known chemical shift ranges for similar quinoline structures and is intended for illustrative purposes, as specific experimental data for this compound is not available in the cited literature.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | 8.0 - 8.2 | 140 - 145 |

| H-3 | 6.5 - 6.7 | 110 - 115 |

| C-4 | - | 175 - 180 |

| H-5 | 7.4 - 7.6 | 120 - 125 |

| C-6 | - | 155 - 160 (d, ¹JCF) |

| H-7 | 7.1 - 7.3 | 115 - 120 (d, ²JCF) |

| C-8 | - | 150 - 155 (d, ¹JCF) |

| C-4a | - | 125 - 130 |

| C-8a | - | 140 - 145 |

(d = doublet, JCF = carbon-fluorine coupling constant)

Advanced NMR Techniques for Stereochemical Analysis

While this compound is an achiral molecule, advanced 2D NMR techniques would be crucial for the definitive assignment of all proton and carbon signals. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. The HMBC (Heteronuclear Multiple Bond Correlation) experiment would be particularly valuable, as it reveals longer-range correlations between protons and carbons (over two to three bonds), allowing for the complete assembly of the molecular structure and unequivocal confirmation of the substituent positions.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Studies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this compound, which must match the calculated theoretical mass for the molecular formula C₉H₅F₂NO, providing strong evidence for its identity.

In addition to molecular weight confirmation, tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, researchers can deduce key structural features. For this compound, characteristic fragmentation patterns would likely involve the loss of small neutral molecules such as carbon monoxide (CO) or hydrogen cyanide (HCN) from the quinoline ring system. The fragmentation would provide a molecular fingerprint that can be used for identification and further structural verification.

Future Perspectives and Emerging Research Avenues for 6,8 Difluoroquinolin 4 Ol

Design and Synthesis of Next-Generation Analogues with Tailored Pharmacological Profiles

Future design strategies will focus on creating libraries of derivatives by introducing a diverse range of functional groups at various positions on the quinoline (B57606) ring. The goal is to modulate electronic properties, lipophilicity, and receptor-binding affinities to optimize interaction with specific biological targets. bohrium.com Hybridization, the strategy of combining the quinoline scaffold with other known pharmacophores (e.g., furan, pyrazole, indole), is another promising avenue to generate molecules with synergistic or novel mechanisms of action. bohrium.comrsc.org

Table 1: Structure-Activity Relationship (SAR) Insights for Designing 6,8-Difluoroquinolin-4-ol Analogues

| Position on Quinoline Ring | Type of Substituent/Modification | Potential Impact on Pharmacological Profile |

|---|---|---|

| C-2 | Aromatic/heterocyclic groups | Can influence anticancer activity by affecting mechanisms like cell cycle arrest and apoptosis. |

| C-3 | Carboxylic acid group | Crucial for antibacterial activity in classic fluoroquinolones by interacting with DNA gyrase. nih.gov |

| C-4 | Keto group (from 4-ol tautomer) | Essential for metal chelation and interaction with topoisomerase enzymes. mdpi.com |

| C-5 | Amino, halo, hydroxy groups | An amino group has been shown to be optimal for antibacterial potency in related structures. nih.gov |

| C-7 | Piperazine and other N-heterocycles | Significantly modulates antibacterial spectrum, potency, and pharmacokinetic properties. nih.gov |

| N-1 | Cyclopropyl (B3062369), ethyl groups | The cyclopropyl group is a classic substituent in fluoroquinolones, enhancing potency against bacterial targets. nih.gov |

Expanding the Therapeutic Landscape: Investigating Novel Biological Targets and Disease Indications

While fluoroquinolones are historically renowned for their antibacterial effects via inhibition of bacterial DNA gyrase and topoisomerase IV, the quinoline scaffold is a "privileged structure" found in drugs with a wide array of therapeutic applications. nih.govnih.govoup.com Future research on this compound derivatives will increasingly focus on non-bacterial targets to address unmet medical needs in oncology, virology, and neurodegenerative diseases. mdpi.comresearchgate.net

Quinoline-based compounds have shown significant potential as anticancer agents by targeting various mechanisms, including the inhibition of tyrosine kinases, tubulin polymerization, and topoisomerases, as well as inducing apoptosis and arresting the cell cycle. rsc.orgresearchgate.net For example, several quinoline-based drugs like Lenvatinib and Bosutinib are already used in clinical practice to treat cancer. nih.govbenthamdirect.com Furthermore, quinoline-triazole hybrids have been investigated as potential agents against HIV and tuberculosis, indicating the scaffold's versatility. mdpi.com The exploration of these and other novel targets could lead to the development of this compound analogues for a broad spectrum of diseases. mdpi.comnih.gov

Table 2: Potential Novel Biological Targets and Disease Indications for this compound Derivatives

| Therapeutic Area | Potential Biological Target(s) | Investigated Disease Indication(s) |

|---|---|---|

| Oncology | Topoisomerases I & II, Tyrosine Kinases (e.g., EGFR), Tubulin, PI3K/Akt/mTOR pathway, Pim-1 Kinase | Breast, Colon, Lung, and Renal Cancers; Leukemia rsc.orgnih.govresearchgate.net |

| Infectious Diseases | HIV-1 Reverse Transcriptase, Mycobacterium tuberculosis enzymes | HIV/AIDS, Tuberculosis (TB), Fungal Infections mdpi.comnih.gov |

| Neurology | p21-activated kinases (PAKs) | Neurological Disorders researchgate.net |

| Inflammatory Diseases | Various inflammatory pathway mediators | Anti-inflammatory applications researchgate.net |

Synergistic Integration of Computational and Experimental Paradigms in Drug Discovery

Modern drug discovery relies heavily on the synergy between computational (in silico) and traditional experimental (in vitro and in vivo) methods. mdpi.comnih.gov This integrated approach is crucial for accelerating the design and optimization of new this compound analogues. Computational tools can predict how a molecule will behave in the body, saving significant time and resources by prioritizing the synthesis of only the most promising candidates. uniroma1.it

Techniques such as molecular docking are used to predict the binding affinity and interaction mode of designed compounds with their biological targets. mdpi.comnih.gov Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) models help to understand how specific structural features relate to biological activity, guiding further chemical modifications. mdpi.com A critical component of this paradigm is the in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.netnih.gov Early prediction of these pharmacokinetic and toxicity parameters helps to identify compounds that are likely to fail in later stages of development, thereby improving the efficiency of the entire drug discovery pipeline. researchgate.net

Table 3: Computational Tools and Their Applications in Quinoline-Based Drug Discovery

| Computational Method | Application in Designing this compound Analogues |

|---|---|

| Molecular Docking | Predicts binding modes and affinities to specific protein targets (e.g., kinases, topoisomerases). mdpi.comnih.gov |

| QSAR/3D-QSAR | Establishes mathematical relationships between chemical structure and biological activity to guide lead optimization. mdpi.com |

| Molecular Dynamics (MD) Simulations | Simulates the movement of the ligand-protein complex over time to assess binding stability. nih.gov |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. |

| ADMET Prediction | Forecasts pharmacokinetic properties (e.g., oral absorption, blood-brain barrier penetration) and potential toxicity. researchgate.netnih.govsimulations-plus.com |

| Virtual Screening | Rapidly screens large virtual libraries of compounds to identify potential "hits" for a specific target. scispace.com |

Strategic Approaches to Overcome Drug Resistance Mechanisms in Quinoline-Based Therapeutics

A major challenge in the clinical use of quinoline-based drugs, particularly in oncology and infectious diseases, is the emergence of drug resistance. nih.govbenthamdirect.com The primary mechanisms include mutations in the target enzymes (e.g., DNA gyrase) that reduce drug binding affinity and the overexpression of efflux pumps that actively remove the drug from the cell, lowering its intracellular concentration. oup.comnih.gov

Future research on this compound derivatives must incorporate strategies to circumvent these resistance mechanisms. One promising approach is the development of multi-target agents that act on several critical pathways simultaneously, reducing the probability that a single mutation can confer resistance. nih.govnih.gov Another key strategy is the co-administration of an efflux pump inhibitor (EPI) with the quinoline therapeutic. EPIs block the pumps, restoring the intracellular concentration and efficacy of the drug. nih.govasm.orgtandfonline.com The design of hybrid molecules, which covalently link the quinoline scaffold to another pharmacophore, can also create compounds that are not recognized by efflux pumps or that have an alternative mechanism of action. rsc.org

Advancements in Sustainable and Scalable Synthetic Methodologies for Industrial Application

The transition from a laboratory-scale synthesis to large-scale industrial production requires methodologies that are not only efficient and high-yielding but also environmentally sustainable and economically viable. figshare.com Traditional methods for synthesizing the quinoline core, such as the Skraup, Friedländer, and Gould-Jacobs reactions, often require harsh conditions, hazardous chemicals, and long reaction times. tandfonline.comnih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6,8-Difluoroquinolin-4-ol, and what methodological challenges arise during its preparation?

- Answer : The synthesis typically involves fluorination at the 6- and 8-positions of the quinoline scaffold. A common approach includes halogen-exchange reactions using fluorinating agents like KF or Selectfluor® under controlled conditions (e.g., anhydrous DMF at 80–100°C). Challenges include managing regioselectivity to avoid over-fluorination and side reactions at the 4-hydroxyl group. For example, intermediates such as 4-chloroquinoline derivatives are often fluorinated before hydrolysis to the final 4-ol structure .

- Data Reference : In analogous fluoroquinoline syntheses, yields range from 60–80%, with purity >95% confirmed via HPLC .

Q. How can researchers confirm the structural integrity of this compound, and what analytical techniques are critical?

- Answer : Key techniques include:

- NMR Spectroscopy : NMR is essential to confirm fluorination at specific positions. For example, chemical shifts for 6-F and 8-F in similar quinolines appear at δ −115 to −120 ppm and δ −125 to −130 ppm, respectively .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 199.04 for CHFNO).

- X-ray Crystallography : Resolves ambiguities in regiochemistry, though crystal growth is challenging due to the compound’s polarity .

Advanced Research Questions

Q. How do substituent positions (6- and 8-F) influence the electronic properties and reactivity of this compound in medicinal chemistry applications?

- Answer : Fluorine’s electron-withdrawing effects increase the compound’s acidity at the 4-OH group (pKa ~6.5 vs. ~8.0 for non-fluorinated analogs), impacting hydrogen-bonding interactions in biological targets. Computational studies (DFT) show that 6,8-difluoro substitution reduces the HOMO-LUMO gap by 0.3–0.5 eV, enhancing electrophilicity .

- Contradiction Note : Some studies report conflicting bioactivity data due to variable fluorination efficiency (e.g., incomplete substitution leading to mixed regioisomers) .

Q. What strategies address contradictory spectral data (e.g., NMR signal broadening) observed in this compound derivatives?

- Answer : Signal broadening in or NMR often arises from dynamic processes (e.g., tautomerism or paramagnetic impurities). Mitigation strategies include:

- Using deuterated DMSO-d or CDCl to stabilize tautomeric forms.

- Purifying via preparative HPLC to remove paramagnetic metal residues from synthetic steps .

- Case Study : Radical intermediates formed during synthesis (e.g., Fe-mediated reductions) can cause line broadening, resolved by rigorous inert-atmosphere handling .

Q. How can researchers reconcile discrepancies in reported biological activity of this compound analogs across studies?

- Answer : Contradictions often stem from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or bacterial strains (Gram-positive vs. Gram-negative).

- Purity Thresholds : Bioactivity discrepancies correlate with impurity levels (e.g., ≤95% purity reduces IC reliability). Standardize purity validation using LC-MS and orthogonal methods (e.g., elemental analysis) .

- Data Table :

| Study | IC (μM) | Purity (%) | Assay Type |

|---|---|---|---|

| A | 0.12 | 99 | Enzyme |

| B | 0.45 | 92 | Cell-based |

Methodological and Ethical Considerations

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for collaborative research?

- Answer : Document:

- Reagent Batches : Specify suppliers (e.g., Sigma-Aldrich vs. TCI America), as fluorinating agents vary in activity.

- Reaction Monitoring : Use in situ NMR or LC-MS to track fluorination progress.

- Open Data Practices : Share raw spectral files and chromatograms via repositories (e.g., Zenodo) to enable peer validation .

Q. How can researchers balance open-data initiatives with proprietary constraints when publishing this compound data?

- Answer : Implement tiered access:

- Public Domains : Share synthetic procedures and characterization data.

- Controlled Access : Restrict biological activity datasets via Data Use Agreements (DUAs) if tied to patent applications.

- Ethical Note : Anonymize patient-derived data in pharmacological studies using de-identification protocols (e.g., HIPAA standards) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.